3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol
Description
3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol (CAS: 83724-99-6) is a pyrazolo-pyrimidine derivative with the molecular formula C₁₀H₁₃N₃O and a molecular weight of 191.23 g/mol . It features a methyl group at the 2-position of the pyrazolo[1,5-a]pyrimidine core and a propan-1-ol side chain at the 6-position. This compound is commercially available with a purity of 97% in quantities ranging from 100 mg to 1 g .
Properties
IUPAC Name |
3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-8-5-10-11-6-9(3-2-4-14)7-13(10)12-8/h5-7,14H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQOGSBXRMSOJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-biselectrophiles . This method is favored due to its excellent performance and ability to produce large quantities of starting materials under simple conventional heating conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include sodium hydroxide, chloroacetyl chloride, and phosphorus oxychloride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the pyrazole or pyrimidine rings .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, pyrazolo[1,5-a]pyrimidines are known for their anticancer potential and enzymatic inhibitory activity . They have also been used as lipid droplet biomarkers for cancer and normal cells . In industry, these compounds are valued for their photophysical properties, making them useful in the development of fluorescent probes and materials .
Mechanism of Action
The mechanism of action of 3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, pyrazolo[1,5-a]pyrimidines can catalyze the phosphorylation reaction of phosphatidylinositol diphosphate to phosphatidylinositol triphosphate . This activity is crucial in various biological processes, including cell signaling and growth .
Comparison with Similar Compounds
Structural and Functional Insights
Core Heterocycle Variations: The target compound and its pyrazolo-pyrimidine analogues (e.g., thiophene-substituted variant) share a fused bicyclic core, whereas triazolo-pyrimidine derivatives () replace the pyrazolo ring with a triazolo system, altering electronic properties and bioactivity .
Substituent Effects :
- Methyl Group (2-position) : Enhances lipophilicity and may improve membrane permeability compared to the thiophene-substituted analogue .
- Thiophene Moiety : Introduces sulfur-based π-conjugation, which could influence electronic properties and binding interactions in materials science or medicinal chemistry .
- Triazolo Core with Halogens : Compounds like those in incorporate chloro and fluorine substituents, enhancing binding affinity to biological targets (e.g., microtubules) but increasing molecular weight and synthetic complexity .
Synthesis and Purity :
Biological Activity
3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of pyrazolo[1,5-a]pyrimidines, characterized by a fused ring structure that enhances its biological activity. Its molecular formula is with a molecular weight of 191.23 g/mol. The IUPAC name is 3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol.
Target Enzymes:
The primary target for 3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol is the Discoidin Domain Receptor 1 (DDR1) . It acts as a selective and orally bioavailable inhibitor of this receptor, which plays a crucial role in cell signaling pathways related to cancer progression and fibrosis .
Biochemical Interactions:
The compound has been shown to inhibit phosphoinositide 3-kinase delta (PI3Kδ), an important enzyme in various cellular processes including metabolism and cell growth . By binding to the active site of PI3Kδ, it effectively inhibits its kinase activity, leading to alterations in downstream signaling pathways.
Antimicrobial Activity
Research indicates that pyrazolo[1,5-a]pyrimidines, including this compound, exhibit significant antimicrobial properties. Notably, they have demonstrated activity against Mycobacterium tuberculosis, with studies reporting low micromolar IC50 values for related compounds . The mechanism of action appears not to involve traditional pathways such as cell wall biosynthesis but rather targets specific metabolic processes within the pathogen.
Antiparasitic Activity
The compound has also been explored for its antiparasitic effects. It has shown promise as an inhibitor against Plasmodium falciparum (the causative agent of malaria) and has potential applications in treating leishmaniasis and trypanosomiasis . The structural modifications within the pyrazolo[1,5-a]pyrimidine scaffold allow for enhanced binding affinity at the catalytic sites of these parasites.
Antiviral Activity
In addition to antibacterial and antiparasitic properties, there is evidence suggesting antiviral activity against HIV. This activity is attributed to the compound's ability to interfere with viral replication processes .
Study on Antitubercular Activity
A focused library of pyrazolo[1,5-a]pyrimidine analogues was synthesized and screened for antitubercular activity. Compounds derived from this scaffold exhibited promising results with IC50 values ranging from 14–18 μM against M. tuberculosis, demonstrating both efficacy and low cytotoxicity .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed key features that enhance biological activity. Modifications at specific positions on the pyrazolo[1,5-a]pyrimidine core significantly influenced binding affinity and selectivity towards target enzymes . This knowledge is vital for future drug design efforts aimed at optimizing therapeutic profiles.
Q & A
Q. Basic
- NMR : ¹H and ¹³C NMR confirm the pyrazolo-pyrimidine scaffold (e.g., aromatic protons at δ 7.5–8.5 ppm) and propanol chain (CH₂OH at δ 3.6–4.0 ppm) .
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to determine bond angles, hydrogen bonding, and π-π stacking interactions critical for biological activity .
How does 3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol interact with biological targets like DDR1, and what experimental assays validate this?
Q. Advanced
- Mechanism : The compound acts as a discoidin domain receptor 1 (DDR1) inhibitor by binding to the kinase domain, disrupting collagen-induced signaling. Structural analogs show IC₅₀ values <100 nM .
- Assays :
- Cellular proliferation (SRB assay) : Dose-response curves in MCF7 cells treated with serial dilutions (0.1–10 µM) to calculate CI values for synergy with CDK4/6 inhibitors .
- Western blotting : Detection of acetylated α-tubulin in brain tissues to confirm microtubule stabilization .
What pharmacokinetic challenges are associated with 3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol, and how can they be mitigated?
Q. Advanced
- Brain retention : The compound exhibits longer half-life in brain tissue vs. plasma due to passive diffusion across the blood-brain barrier. However, rapid oxidation of the terminal hydroxyl group to a carboxylic acid metabolite reduces activity .
- Mitigation strategies :
- Prodrug design : Esterification of the hydroxyl group to enhance stability and slow metabolism .
- Co-administration : Use of CYP450 inhibitors to prolong systemic exposure .
How should researchers address discrepancies in reported biological activities of pyrazolo[1,5-a]pyrimidine derivatives?
Advanced
Contradictions often arise from structural variations (e.g., substituents at the 3- or 6-position) or assay conditions:
- Structure-activity relationship (SAR) : Compare analogs like 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides (DDR1-selective) vs. 7-oxo derivatives (microtubule stabilizers) .
- Standardization : Use consistent cell lines (e.g., MCF7 for DDR1) and control compounds (e.g., palbociclib) to normalize data .
What computational tools are recommended for modeling the interaction of this compound with its targets?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
